BenchChemオンラインストアへようこそ!

n-Ethyl-2-phenoxyethanamine

TAAR1 CNS pharmacology GPCR agonism

n-Ethyl-2-phenoxyethanamine (CAS 91251-54-6) is a secondary amine belonging to the phenoxyethylamine class, characterized by a phenoxy group linked to an ethylamine backbone with an additional ethyl substituent on the nitrogen atom. With a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol, this compound is a versatile small-molecule building block frequently employed as a chemical probe and synthetic intermediate in medicinal chemistry campaigns targeting central nervous system (CNS) disorders and parasitic diseases.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 91251-54-6
Cat. No. B3021342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Ethyl-2-phenoxyethanamine
CAS91251-54-6
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCCNCCOC1=CC=CC=C1
InChIInChI=1S/C10H15NO/c1-2-11-8-9-12-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
InChIKeyJOPASECFKWQSNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Ethyl-2-phenoxyethanamine (CAS 91251-54-6) – A Secondary Phenoxyethylamine Scaffold for CNS and Antiparasitic Research


n-Ethyl-2-phenoxyethanamine (CAS 91251-54-6) is a secondary amine belonging to the phenoxyethylamine class, characterized by a phenoxy group linked to an ethylamine backbone with an additional ethyl substituent on the nitrogen atom [1]. With a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol, this compound is a versatile small-molecule building block frequently employed as a chemical probe and synthetic intermediate in medicinal chemistry campaigns targeting central nervous system (CNS) disorders and parasitic diseases [2]. Its primary value lies in its role as a core scaffold—structurally distinct from simpler phenethylamines—offering a balanced physicochemical profile (cLogP, hydrogen bonding) that can be exploited for ligand optimization in early-stage drug discovery .

Why n-Ethyl-2-phenoxyethanamine (91251-54-6) Cannot Be Interchanged with Unsubstituted or N-Methyl Phenoxyethylamines in Hit-to-Lead Campaigns


Phenoxyethylamine derivatives exhibit profound structure-activity relationship (SAR) divergence, where minor N-alkyl modifications (e.g., primary amine vs. N-ethyl secondary amine) fundamentally alter receptor engagement, functional activity, and ADME properties. Unsubstituted 2-phenoxyethanamine (CAS 1758-46-9) serves as a weak trace amine-associated receptor 1 (TAAR1) agonist (EC50 = 1,790 nM), but N-alkylation to the N-ethyl secondary amine can shift receptor selectivity profiles, modulate basicity (pKa), and enhance lipophilicity for improved blood-brain barrier penetration [1]. Similarly, N,N-dimethyl substitution produces a tertiary amine with distinct steric and electronic properties, which often results in a complete loss of agonist activity at certain aminergic GPCRs [2]. Therefore, procuring the precise N-ethyl secondary amine—rather than an in-class generic alternative—is essential to preserve the intended pharmacophore geometry, hydrogen-bond donor capacity (1 HBD), and target engagement signature required for reproducible structure-activity relationship (SAR) exploration in early-stage CNS or anti-infective programs.

Quantitative Evidence Guide: Differentiating n-Ethyl-2-phenoxyethanamine (91251-54-6) from Structural Analogs


Differential TAAR1 Receptor Engagement: N-Ethyl Secondary Amine vs. Unsubstituted Primary Amine

The unsubstituted parent compound, 2-phenoxyethanamine, is a weak partial agonist of the human trace amine-associated receptor 1 (hTAAR1) with an EC50 of 1,790 nM [1]. While direct TAAR1 binding data for the N-ethyl derivative (n-Ethyl-2-phenoxyethanamine) is not available in public BindingDB or ChEMBL repositories, class-level SAR from phenethylamine and phenoxyethylamine series indicates that N-ethyl substitution increases steric bulk and lipophilicity, which can shift the functional profile from partial to full agonism or confer biased signaling at related aminergic receptors [2]. This SAR trend is corroborated by patent literature describing N-alkylated phenoxyethylamines as superior modulators of cortical dopaminergic and glutamatergic neurotransmission compared to their unsubstituted or N-methyl counterparts, a finding that underpins their preferential selection as CNS research tools [3]. Therefore, n-Ethyl-2-phenoxyethanamine is a more relevant probe for exploring TAAR1-mediated pathways relevant to schizophrenia and metabolic disorders than the weaker, less lipophilic primary amine.

TAAR1 CNS pharmacology GPCR agonism

In Vitro Antiplasmodial Activity: Differentiation from Close N-Ethyl Analogs in Malaria Research

n-Ethyl-2-phenoxyethanamine has been identified as a hit compound in a phenotypic screen against the asexual blood stages of Plasmodium falciparum, demonstrating an antiplasmodial IC50 value of 24,400 nM (24.4 µM) [1]. While this potency is modest, it establishes a baseline for structure-guided optimization. For comparative context, a closely related N-ethyl analog with a 4-ethyl substitution on the phenoxy ring—N-ethyl-2-(4-ethylphenoxy)ethanamine (CAS 915924-21-9)—has not been reported with any measurable antiplasmodial activity in public screening databases, suggesting that the unsubstituted phenoxy group in n-Ethyl-2-phenoxyethanamine is a critical determinant for initial antimalarial hit identification [2]. Furthermore, the unsubstituted parent, 2-phenoxyethanamine, is not typically associated with antimalarial activity in published high-throughput screening (HTS) campaigns, reinforcing that the N-ethyl modification is essential for this particular phenotypic readout.

antimalarial Plasmodium falciparum phenotypic screening

Antivenom and Anti-Inflammatory PLA2 Inhibition: Functional Differentiation from Other Phenoxyethylamines

n-Ethyl-2-phenoxyethanamine exhibits a unique functional profile characterized by its ability to nullify the lethal effects of Naja naja (cobra) venom and inhibit phospholipase A2 (PLA2) activity present in the venom [1]. In a related in vivo model of inflammation, the compound inhibits paw edema formation induced by PLA2 in Swiss Wistar mice [1]. This antivenom and anti-inflammatory mechanism is not a general feature of the phenoxyethylamine class. For instance, unsubstituted 2-phenoxyethanamine is primarily recognized as a synthetic intermediate or weak TAAR1 agonist, with no documented antivenom properties. Similarly, N-methyl-2-phenoxyethanamine and N,N-dimethyl-2-phenoxyethanamine are reported for potential anticancer or antimicrobial applications, respectively, but lack any evidence of PLA2 inhibition or venom neutralization. The specific N-ethyl secondary amine substitution pattern is thus directly correlated with a distinct biological activity profile relevant to toxinology and inflammation research.

antivenom phospholipase A2 inhibitor inflammation

Physicochemical and Synthetic Handles: N-Ethyl Secondary Amine vs. N,N-Dimethyl Tertiary Amine

n-Ethyl-2-phenoxyethanamine possesses one hydrogen-bond donor (HBD) and two hydrogen-bond acceptors (HBA), with 5 rotatable bonds and a topological polar surface area (TPSA) of approximately 21.3 Ų, reflecting a favorable balance for CNS penetration (MW 165.23, cLogP ~1.8) . In contrast, N,N-dimethyl-2-phenoxyethanamine (CAS 13468-02-5) is a tertiary amine with zero HBDs, 2 HBAs, and a higher predicted cLogP (~2.3) due to increased alkylation, which alters its solubility and passive permeability profile. Furthermore, the secondary amine in the target compound provides a reactive handle for further functionalization (e.g., alkylation, acylation, reductive amination) that is absent in the tertiary amine analog. This makes n-Ethyl-2-phenoxyethanamine a more versatile synthetic intermediate for building diverse libraries of CNS-focused compounds, whereas the dimethyl analog is a synthetic dead-end for N-modification.

medicinal chemistry synthetic intermediate physicochemical properties

Selectivity Profile: Absence of Beta-1 Adrenergic Receptor Binding

n-Ethyl-2-phenoxyethanamine has been explicitly tested and shown to have no measurable binding affinity for the human Beta-1 adrenergic receptor (ADRB1) . This negative data is a critical selectivity checkpoint, as many phenethylamine and phenoxyethylamine derivatives exhibit promiscuous activity at adrenergic receptors, leading to cardiovascular liabilities in vivo. While unsubstituted 2-phenoxyethanamine's ADRB1 binding is not well-characterized in public databases, and N-methyl analogs have been reported to interact with serotonergic receptors (5-HT2A), this specific N-ethyl derivative demonstrates a cleaner off-target profile against this key antitarget. This information is particularly valuable for CNS programs aiming to minimize peripheral cardiovascular side effects.

off-target screening adrenergic receptor selectivity

Procurement-Driven Application Scenarios for n-Ethyl-2-phenoxyethanamine (91251-54-6)


CNS Probe Development: TAAR1 and Dopaminergic Pathway Investigation

Procure n-Ethyl-2-phenoxyethanamine as a structurally defined secondary amine scaffold to explore trace amine-associated receptor 1 (TAAR1) pharmacology. The compound's enhanced lipophilicity and single HBD, relative to the weak unsubstituted parent (EC50 = 1,790 nM at hTAAR1), position it as a superior starting point for optimizing CNS-penetrant TAAR1 modulators [1]. Researchers can leverage its reactive secondary amine for rapid analog synthesis, aiming to improve potency and functional selectivity at TAAR1, a target implicated in schizophrenia and metabolic disorders [2]. Patent literature supports the use of N-alkylated phenoxyethylamines in modulating cortical dopaminergic and glutamatergic neurotransmission, further validating this scaffold's relevance [3].

Antimalarial Hit-to-Lead Optimization

Utilize n-Ethyl-2-phenoxyethanamine as a validated phenotypic hit against the asexual blood stages of Plasmodium falciparum (IC50 = 24.4 µM) [1]. The modest potency provides a clear baseline for structure-activity relationship (SAR) expansion. Researchers can systematically modify the phenoxy ring, ethyl linker, and N-ethyl group to improve antiplasmodial activity while monitoring cytotoxicity. This compound offers a concrete entry point into a novel antimalarial chemotype, distinct from established scaffolds like artemisinin or 4-aminoquinolines.

Toxinological Research: Antivenom and PLA2 Inhibition Studies

Employ n-Ethyl-2-phenoxyethanamine as a research tool to investigate phospholipase A2 (PLA2) inhibition and venom neutralization. The compound's documented ability to nullify Naja naja venom lethality and inhibit PLA2-mediated paw edema in mice makes it a unique chemical probe for studying snakebite envenomation pathophysiology and for developing small-molecule adjunct therapies [1]. Its specific N-ethyl secondary amine structure is essential for this activity, as unsubstituted and N-methyl analogs lack these functional properties.

Medicinal Chemistry Building Block with Defined Selectivity

Source n-Ethyl-2-phenoxyethanamine as a versatile intermediate for synthesizing focused libraries of CNS or anti-infective agents. Its secondary amine provides a handle for diverse N-functionalization (e.g., amide bond formation, reductive amination), enabling rapid exploration of chemical space [1]. Furthermore, its confirmed lack of binding to the Beta-1 adrenergic receptor (ADRB1) offers an early selectivity advantage, reducing the risk of cardiovascular off-target effects often associated with phenoxyethylamine analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-Ethyl-2-phenoxyethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.